Methyl 2-bromotriacontanoate
Description
Methyl 2-bromotriacontanoate is a long-chain brominated methyl ester, structurally characterized by a 30-carbon alkyl chain (triacontanoate) with a bromine substituent at the second carbon position. This compound belongs to the broader class of fatty acid methyl esters (FAMEs), which are widely studied for their roles in industrial applications, biological systems, and synthetic chemistry. The bromine atom introduces unique reactivity, particularly in nucleophilic substitution reactions, distinguishing it from non-halogenated analogs. While direct literature on this specific compound is sparse, its properties can be inferred through comparisons with structurally related methyl esters documented in peer-reviewed studies .
Properties
CAS No. |
112523-49-6 |
|---|---|
Molecular Formula |
C31H61BrO2 |
Molecular Weight |
545.7 g/mol |
IUPAC Name |
methyl 2-bromotriacontanoate |
InChI |
InChI=1S/C31H61BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(32)31(33)34-2/h30H,3-29H2,1-2H3 |
InChI Key |
CDVUBZHTELEYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromotriacontanoate can be synthesized through the esterification of 2-bromotriacontanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the bromination of triacontanoic acid followed by esterification. Bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent esterification step is similar to the laboratory method, involving methanol and an acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromotriacontanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ester to the corresponding carboxylic acid or further to carbon dioxide and water under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-hydroxytriacontanoate or other substituted derivatives.
Reduction: Formation of 2-bromotriacontanol.
Oxidation: Formation of 2-bromotriacontanoic acid or complete oxidation to carbon dioxide and water.
Scientific Research Applications
Methyl 2-bromotriacontanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of long-chain fatty acid derivatives and their reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its long-chain fatty acid structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-bromotriacontanoate involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may integrate into lipid bilayers, affecting membrane fluidity and function. Its bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with specific enzymes or receptors.
Comparison with Similar Compounds
Comparison with Similar Methyl Esters
To contextualize Methyl 2-bromotriacontanoate, we analyze its structural and functional differences relative to other methyl esters reported in the literature. Key comparison points include chain length, substituents, and physicochemical properties.
Structural Comparison
Key Observations :
- Chain Length: this compound’s 30-carbon chain far exceeds the 20-carbon diterpene-based esters (e.g., sandaracopimaric acid methyl ester) and aromatic methyl salicylate . This confers higher hydrophobicity and likely a elevated melting point.
- Substituents: The bromine atom at C2 enhances electrophilicity, making it prone to nucleophilic attacks—a feature absent in non-halogenated esters like methyl salicylate or communic acid derivatives .
Physicochemical Properties
While direct data for this compound is unavailable, general trends for methyl esters can be extrapolated from studies on analogous compounds:
Notes:
- Volatility: The long alkyl chain reduces volatility compared to shorter-chain esters like methyl salicylate, which is volatile enough for atmospheric studies .
- Stability: Bromination may reduce thermal stability relative to non-halogenated esters, as seen in halogenated organic compounds generally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
